Ethyl 2-(2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate
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Description
Ethyl 2-(2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is a useful research compound. Its molecular formula is C15H23N5O4S2 and its molecular weight is 401.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
A significant amount of research has been dedicated to the synthesis and evaluation of compounds containing 1,3,4-thiadiazole moieties for various biological activities. For instance, studies have explored the design, synthesis, and pharmacological evaluation of analogs as glutaminase inhibitors, highlighting their potential in attenuating the growth of specific cancer cells in vitro and in mouse models (Shukla et al., 2012). Similarly, novel heterocyclic derivatives have been synthesized, demonstrating antimicrobial and antiviral activities, with specific focus on HIV-1 inhibition (Szulczyk et al., 2017).
Antimicrobial and Surface Activities
Compounds derived from 1,3,4-thiadiazole have been evaluated for their antimicrobial properties, showing effectiveness against various microorganisms. For example, polyfunctionally substituted heterocyclic compounds were assessed for their antimicrobial and surface activities, presenting new avenues for the development of nonionic surface active agents (El-Sayed et al., 2015).
Insecticidal Assessment
Research has also delved into the insecticidal properties of thiadiazole derivatives, investigating their potential against agricultural pests. Innovative heterocycles incorporating a thiadiazole moiety were synthesized and assessed for their effectiveness against the cotton leafworm, highlighting the potential of these compounds in pest management strategies (Fadda et al., 2017).
Anti-inflammatory and Analgesic Agents
The exploration of 1,3,4-thiadiazole derivatives as anti-inflammatory and analgesic agents has also been a significant area of research. Novel substituted compounds were synthesized and evaluated, showing promising results in vitro and indicating potential therapeutic applications (Shkair et al., 2016).
Properties
IUPAC Name |
ethyl 2-[[2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O4S2/c1-2-24-12(22)8-16-11(21)9-25-15-20-19-14(26-15)18-13(23)17-10-6-4-3-5-7-10/h10H,2-9H2,1H3,(H,16,21)(H2,17,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBNJIYAVAUKDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(S1)NC(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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